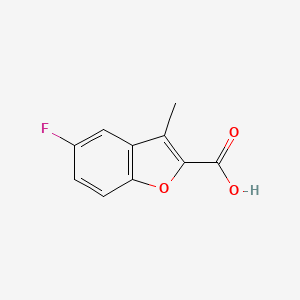

5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIDGDXRCTUPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366706 | |

| Record name | 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81718-76-5 | |

| Record name | 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-3-methylbenzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the experimental protocols, key reaction mechanisms, and quantitative data to facilitate its replication and further investigation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the Benzofuran Ring: This involves the reaction of a substituted phenol with an α-halo ketone followed by an intramolecular cyclization to form the benzofuran core.

-

Ester Hydrolysis: The resulting benzofuran ester is then hydrolyzed to yield the final carboxylic acid product.

This approach is a variation of well-established methods for benzofuran synthesis and is adaptable for the introduction of various substituents on the aromatic ring.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-Fluoro-3-methyl-1-benzofuran-2-carboxylate

This step involves the reaction of 4-fluorophenol with ethyl 2-chloroacetoacetate.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 11.21 g | 0.10 |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 16.46 g | 0.10 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 27.64 g | 0.20 |

| Acetone | C₃H₆O | 58.08 | 200 mL | - |

Procedure:

-

A mixture of 4-fluorophenol (0.10 mol), ethyl 2-chloroacetoacetate (0.10 mol), and anhydrous potassium carbonate (0.20 mol) in 200 mL of acetone is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is stirred and heated to reflux for 12 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is then subjected to intramolecular cyclization by heating with a dehydrating agent such as polyphosphoric acid or sulfuric acid.

-

The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.

-

The solid is washed with water and then recrystallized from ethanol to afford pure ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate.

Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ester obtained in the previous step.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate | C₁₂H₁₁FO₃ | 222.21 | 22.22 g | 0.10 |

| Sodium Hydroxide | NaOH | 40.00 | 8.00 g | 0.20 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Water | H₂O | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | - |

Procedure:

-

A solution of ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate (0.10 mol) in a mixture of ethanol (100 mL) and water (100 mL) containing sodium hydroxide (0.20 mol) is heated to reflux for 4 hours.

-

The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with concentrated hydrochloric acid until a precipitate is formed.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol/water, yields the pure this compound.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Caption: Chemical synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the expected yields and physical properties of the key compounds in the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate | C₁₂H₁₁FO₃ | 222.21 | 75-85 | Not Reported |

| This compound | C₁₀H₇FO₃ | 194.16 | 80-90 | Not Reported |

Note: Yields are indicative and may vary based on reaction conditions and scale.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of this compound. The described pathway is robust and utilizes readily available starting materials and standard laboratory techniques. The provided diagrams and data tables are intended to aid researchers in the successful replication of this synthesis for applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and purity.

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its key characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

| Property | Value | Data Type |

| Molecular Formula | C₁₀H₇FO₃ | N/A |

| Molecular Weight | 194.16 g/mol [1][2] | N/A |

| Physical Form | Solid[1][3] | Experimental |

| Boiling Point | 332.2 ± 37.0 °C[3] | Predicted |

| Density | 1.393 ± 0.06 g/cm³[3] | Predicted |

| pKa | 2.63 ± 0.30[3] | Predicted |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Qualitative |

| LogP (Predicted) | Not directly available, comparative data below | N/A |

Note on LogP: While a specific experimental or predicted LogP value for this compound was not found, the predicted LogP for the structurally similar 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid is 2.71762.[4] This suggests that the target compound also possesses moderate lipophilicity.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid state.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis and Biological Relevance

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6] The carboxylic acid moiety at the 2-position of the benzofuran ring is a common feature in molecules designed as enzyme inhibitors.[3]

Potential Signaling Pathway Involvement

Benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[3] Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells. The diagram below illustrates a simplified potential signaling pathway affected by the inhibition of Pim-1.

Caption: Simplified Pim-1 kinase signaling pathway and the inhibitory role of benzofuran derivatives.

Experimental Workflow: Synthesis

The synthesis of this compound can be achieved through a multi-step process, a common approach for constructing substituted benzofurans. A plausible synthetic workflow is outlined below.

Caption: A representative synthetic workflow for this compound.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid | 1019111-84-2 [smolecule.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

Spectroscopic and Synthetic Profile of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid. Due to the limited availability of direct experimental data in public databases, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which includes a benzofuran core, a carboxylic acid group, a methyl substituent, and a fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet | 1H | -COOH |

| ~7.6-7.8 | Doublet of doublets | 1H | H4 |

| ~7.2-7.4 | Doublet of doublets | 1H | H6 |

| ~7.0-7.2 | Doublet of doublets | 1H | H7 |

| ~2.5 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | -COOH |

| ~155-160 (d) | C5 (JC-F) |

| ~150-155 | C7a |

| ~145-150 | C2 |

| ~125-130 (d) | C3a (JC-F) |

| ~115-125 (d) | C4 (JC-F) |

| ~110-115 (d) | C6 (JC-F) |

| ~105-110 | C3 |

| ~10-15 | -CH₃ |

The symbol (d) indicates a doublet due to carbon-fluorine coupling. Chemical shifts are approximate.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700-1720 | Strong | C=O stretch (Carboxylic acid)[1] |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| ~1000-1100 | Medium | C-F stretch |

Conjugation of the carboxylic acid with the benzofuran ring may slightly lower the C=O stretching frequency.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 194.04 | [M]⁺ (Molecular Ion) |

| 177 | [M - OH]⁺ |

| 149 | [M - COOH]⁺ |

| 121 | [M - COOH - CO]⁺ |

Molecular Weight: 194.16 g/mol .[2] The fragmentation pattern is predicted based on the stability of the benzofuran ring and the typical fragmentation of carboxylic acids.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the reaction of a substituted salicylaldehyde with an α-halo ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-Fluoro-3-methyl-1-benzofuran-2-carboxylate

-

To a solution of 4-fluorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

To this suspension, add ethyl 2-bromopropionate (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate from Step 1 in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: A flowchart of the typical spectroscopic workflow.

References

In-depth Technical Guide on the Crystal Structure of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the structural aspects of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available, this guide offers a comprehensive analysis of closely related structures to infer its likely crystallographic properties.

Introduction

This compound (CAS: 81718-76-5, Molecular Formula: C₁₀H₇FO₃) is a fluorinated heterocyclic compound belonging to the benzofuran class.[1][2] Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable building block in drug discovery.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, the analysis of structurally similar compounds provides valuable insights into the expected molecular geometry and crystal packing of this molecule.

Comparative Crystallographic Analysis

To predict the structural characteristics of the title compound, we present a comparative analysis of several closely related 5-fluoro-2-methyl-1-benzofuran derivatives for which crystallographic data is available. These analogues share the same core benzofuran scaffold with fluorine at the 5-position and a methyl group at the 2-position (or in one case, a methyl group at the 3-position which is an isomer of the target molecule's substituent pattern), differing primarily in the substituent at the 3-position.

Table 1: Crystallographic Data for Related 5-Fluoro-1-Benzofuran Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran | C₁₅H₁₀F₂O₃S | Monoclinic | P2₁/c | 7.2772(2) | 11.0972(3) | 16.5625(5) | 90 | 100.698(2) | 90 | 1314.28(6) | 4 | [3] |

| 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran | C₁₆H₁₃FO₃S | Monoclinic | P2₁/c | 9.9429(6) | 19.7506(11) | 7.3696(4) | 90 | 104.422(2) | 90 | 1401.62(14) | 4 | [4] |

| 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran | C₁₆H₁₃FO₃S | Triclinic | P-1 | 7.4406(1) | 9.1291(2) | 11.2073(2) | 82.891(1) | 73.301(1) | 77.613(1) | 710.62(2) | 2 | [5] |

| 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran | C₁₅H₁₀F₂O₃S | Triclinic | P-1 | 7.2799(9) | 9.5161(12) | 10.1052(13) | 89.844(2) | 75.057(2) | 74.558(2) | 650.32(14) | 2 | [6] |

| 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran | C₁₅H₁₀BrFO₂S | Monoclinic | P2₁/c | 13.0488(4) | 11.1874(3) | 9.9295(3) | 90 | 105.709(2) | 90 | 1395.39(7) | 4 | [7] |

From the data in Table 1, it is observed that these related molecules tend to crystallize in monoclinic or triclinic systems. The benzofuran unit in these structures is consistently reported to be essentially planar. For instance, in 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran, the mean deviation from the least-squares plane of the benzofuran unit is a mere 0.006(2) Å.[3] It is highly probable that the benzofuran core of this compound also adopts a planar conformation.

The crystal packing of these related compounds is stabilized by various intermolecular interactions, including weak C—H···O and C—H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings.[3][4][6] Given the presence of the carboxylic acid group, it is anticipated that the crystal structure of the title compound would be dominated by strong O—H···O hydrogen bonding, likely forming dimeric structures, which is a common motif for carboxylic acids in the solid state.

Experimental Protocols

While a specific protocol for the synthesis and crystallization of this compound is not detailed in the searched literature, a plausible synthetic route can be constructed based on established methods for analogous compounds.[8]

A potential synthetic pathway is outlined below. This represents a generalized procedure and may require optimization.

Procedure:

-

Preparation of Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate: To a solution of 4-fluorophenol in a suitable solvent such as acetone, add a base like potassium carbonate. To this mixture, add ethyl 2-chloroacetoacetate dropwise and reflux the reaction mixture until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure to yield the intermediate ether.

-

Cyclization to Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate: The crude ether from the previous step is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce intramolecular cyclization. The reaction mixture is then poured onto ice, and the precipitated solid is filtered, washed, and dried to give the ethyl ester of the target molecule.

-

Hydrolysis to this compound: The synthesized ethyl ester is dissolved in an alcoholic solvent (e.g., ethanol), and an aqueous solution of a base like sodium hydroxide or potassium hydroxide is added. The mixture is refluxed until the hydrolysis is complete. The alcohol is then removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is filtered, washed with water, and dried.

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified carboxylic acid in a suitable solvent or a mixture of solvents. Common solvents for the crystallization of such compounds include ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane.

Logical Relationships and Visualization

The following diagram illustrates the relationship between the target compound and the structurally characterized analogues, highlighting the key structural features for comparison.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its close structural analogues provides a strong basis for predicting its molecular geometry and crystal packing behavior. The benzofuran core is expected to be planar, and the crystal structure is likely to be stabilized by a network of intermolecular interactions, with strong hydrogen bonding between the carboxylic acid moieties playing a dominant role. The provided synthetic protocol offers a viable route for the preparation of this compound, which would enable its crystallographic characterization and further investigation of its potential applications in medicinal chemistry.

References

- 1. This compound CAS#: 81718-76-5 [amp.chemicalbook.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. op.niscair.res.in [op.niscair.res.in]

The Pharmacological Potential of Substituted Benzofuran-2-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzofuran-2-carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework serves as a privileged scaffold for the design and development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Derivatives of benzofuran-2-carboxylic acid have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][3]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various substituted benzofuran-2-carboxylic acid derivatives is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) required to inhibit the growth of cancer cells.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 10d | Amide derivative with bromo substitution | MCF-7 (Breast) | 2.07 | [3][4] |

| A549 (Lung) | 1.504 | [4] | ||

| 10e | Amide derivative with nitro substitution | A549 (Lung) | 1.04 | [4] |

| 12b | Amide derivative with chloro substituent on aryl hydrazide | A549 (Lung) | 0.858 | [3][4] |

| 3m | N-(4'-hydroxy)phenylamide | ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate) | Potent activity at low micromolar concentrations | [1][2] |

| Compound 1 | Novel heterocyclic derivative | MCF-7 (Breast) | 7 | [3] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of benzofuran-2-carboxylic acid derivatives are often mediated through the modulation of critical signaling pathways such as NF-κB and MAPK, which are pivotal in inflammation and cancer progression.[1][5]

References

- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic Acid (CAS 81718-76-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid (CAS 81718-76-5). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Properties and Data

This compound is a fluorinated derivative of the benzofuran scaffold, a heterocyclic compound found in various biologically active natural and synthetic products.[1] The introduction of a fluorine atom can significantly influence the physicochemical and biological properties of a molecule, often enhancing metabolic stability and binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81718-76-5 | N/A |

| Molecular Formula | C₁₀H₇FO₃ | [2][3] |

| Molecular Weight | 194.16 g/mol | [2][3] |

| Predicted Boiling Point | 332.2 ± 37.0 °C | [4] |

| Predicted Density | 1.393 ± 0.06 g/cm³ | [4] |

| Physical Form | Solid | [3] |

| Predicted pKa | 2.63 ± 0.30 | [4] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement Examples | Source |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | N/A |

| Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | N/A |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | N/A |

Synthesis and Experimental Protocols

A plausible synthetic pathway for this compound would start from 5-fluorosalicylaldehyde and ethyl 2-chloroacetoacetate, followed by saponification of the resulting ester.

General Experimental Protocol for the Synthesis of Benzofuran-2-Carboxylic Acids:

A common method for the synthesis of the benzofuran-2-carboxylate core involves the following steps[1]:

-

Condensation: A substituted salicylaldehyde is reacted with an ethyl α-bromoester (such as ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile. The reaction mixture is typically heated under reflux.

-

Hydrolysis: The resulting ethyl benzofuran-2-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This is usually achieved by refluxing the ester with a base, such as potassium hydroxide, in an alcoholic solvent. Subsequent acidification yields the final product.

Caption: Plausible synthetic route for this compound.

Biological Activity and Potential Applications in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

A structurally related compound, 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid, has been identified as a key intermediate in the synthesis of selective phosphoinositide 3-kinase (PI3K) alpha inhibitors, such as STX-478, which are under investigation for cancer treatment.[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. The role of the difluorinated analog as a precursor for PI3K inhibitors strongly suggests that this compound could also serve as a valuable building block for the development of novel anticancer agents targeting this or related pathways.

Although no specific biological data, such as IC50 values, for this compound has been found in the public literature, its structural similarity to known bioactive compounds warrants its investigation in various screening programs.

Caption: Conceptual workflow for the application of the target compound in drug discovery.

Literature and Further Research

While direct studies on this compound are limited in publicly accessible literature, the broader class of benzofuran derivatives is extensively studied. Researchers are encouraged to explore patent databases and chemical synthesis literature for more specific applications and detailed synthetic procedures. Further investigation into the biological activity of this compound, particularly in cancer cell lines and against various enzymatic targets, is highly recommended.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. The strategic introduction of fluorine atoms into this privileged scaffold has emerged as a powerful tool in medicinal chemistry, profoundly influencing the physicochemical and biological properties of these molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of fluorinated benzofuran compounds. It details key experimental protocols, presents quantitative biological data, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.

A Historical Perspective: The Rise of Fluorine in Heterocyclic Chemistry

While the precise first synthesis of a fluorinated benzofuran derivative is not readily apparent in early chemical literature, its emergence is intrinsically linked to the broader history of organofluorine chemistry. The field began in the 19th century, with early pioneers exploring the unique reactivity of fluorine.[1] The true value of fluorine in drug design, however, was not fully realized until the mid-20th century. Fludrocortisone, the first fluorinated steroid, was approved in 1954, marking a turning point and igniting interest in the strategic incorporation of fluorine into bioactive molecules.

The development of fluorinated heterocycles followed, driven by the understanding that fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—could significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[1][2] The synthesis of various fluorinated heterocyclic compounds has since become a cornerstone of modern medicinal chemistry.[3]

Synthetic Strategies for Fluorinated Benzofurans

The construction of the fluorinated benzofuran scaffold can be achieved through several synthetic routes. Key strategies often involve the formation of the benzofuran ring from fluorinated precursors or the direct fluorination of a pre-existing benzofuran core.

General Synthetic Workflow

A common approach to synthesizing substituted benzofurans involves a multi-step sequence that can be adapted for the inclusion of fluorine atoms. The following workflow illustrates a generalized pathway.

Caption: Generalized workflow for the synthesis of fluorinated benzofuran derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofurans [4]

This protocol describes a tandem SNAr-cyclocondensation strategy.

-

Materials:

-

4-Substituted perfluorobenzonitrile (1.0 eq)

-

α-Hydroxycarbonyl compound (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the 4-substituted perfluorobenzonitrile and the α-hydroxycarbonyl compound in a minimal volume of anhydrous THF or DMF.

-

Add DBU to the solution.

-

If using THF, heat the reaction mixture to reflux. If using DMF, heat to 80 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, cool the reaction mixture and proceed with aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

-

Protocol 2: Synthesis of 4-Fluoro-3-methylbenzofuran

This synthesis involves an O-propargylation followed by intramolecular cyclization.

-

Step 1: O-propargylation of 2-fluoro-6-methylphenol

-

Materials:

-

2-fluoro-6-methylphenol (1.0 eq)

-

Propargyl bromide (1.1 eq)

-

Potassium carbonate (K2CO3) (1.5 eq)

-

Acetone

-

-

Procedure:

-

To a solution of 2-fluoro-6-methylphenol in acetone, add potassium carbonate.

-

Add propargyl bromide dropwise at room temperature.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After completion, filter the solid and concentrate the filtrate.

-

Purify the crude product to obtain the propargyl ether.

-

-

-

Step 2: Intramolecular Cyclization

-

Materials:

-

Propargyl ether from Step 1

-

A suitable catalyst (e.g., a gold or platinum catalyst)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

-

Procedure:

-

Dissolve the propargyl ether in the anhydrous solvent.

-

Add the catalyst and stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the catalyst).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction, and purify the crude product by column chromatography to yield 4-fluoro-3-methylbenzofuran.

-

-

Biological Activity and Therapeutic Potential

Fluorinated benzofurans have demonstrated significant potential in drug discovery, primarily as anti-inflammatory and anticancer agents. The introduction of fluorine can enhance the biological effects of the benzofuran core.[1]

Anti-inflammatory Activity

Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[1]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Difluorinated benzofuran with bromine and carboxyl group (Compound 2 in source) | IL-6 | 1.23 | [1] |

| Difluorinated benzofuran with bromine and carboxyl group (Compound 2 in source) | CCL2 | 1.5 | [1] |

| Difluorinated benzofuran with bromine and carboxyl group (Compound 2 in source) | Nitric Oxide | 2.4 | [1] |

| Difluorinated benzofuran with bromine and carboxyl group (Compound 2 in source) | Prostaglandin E2 | 1.92 | [1] |

| Difluorinated benzofuran with carboxyl group (Compound 3 in source) | IL-6 | 9.04 | [1] |

| Difluorinated benzofuran with carboxyl group (Compound 3 in source) | CCL2 | 2.5 | [1] |

| Difluorinated benzofuran with carboxyl group (Compound 3 in source) | Nitric Oxide | 5.2 | [1] |

| Difluorinated benzofuran with carboxyl group (Compound 3 in source) | Prostaglandin E2 | 1.48 | [1] |

Anticancer Activity

The anticancer effects of fluorinated benzofurans are often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. Some compounds have shown potent activity against various cancer cell lines.[1][5]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Difluorinated benzofuran with bromine and ester group (Compound 1 in source) | HCT116 | 19.5 | [1] |

| Difluorinated benzofuran with bromine and carboxyl group (Compound 2 in source) | HCT116 | 24.8 | [1] |

| 4-Fluoro-2-benzofuranyl derivative | - | 0.43 | [5] |

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for anticancer drug development.[6][7][8] Several benzofuran derivatives, including fluorinated analogs, have been identified as inhibitors of this pathway.[2][9][10][11] These compounds can disrupt the signaling cascade at various points, leading to the induction of apoptosis and inhibition of tumor growth.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by fluorinated benzofurans.

Spectroscopic Characterization Data

The structural elucidation of novel fluorinated benzofuran compounds relies heavily on modern spectroscopic techniques. Below is a representative table of spectroscopic data for a hypothetical fluorinated benzofuran derivative.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | MS (m/z) |

| Example: 5-Fluoro-2-methylbenzofuran | 7.3-7.0 (m, 3H, Ar-H), 6.4 (s, 1H, furan-H), 2.4 (s, 3H, CH3) | Aromatic carbons (δ 158-110), Furan carbons (δ 155, 105), Methyl carbon (δ 14) | -118 (s) | [M]+ calculated for C9H7FO: 150.05; found 150.1 |

Note on Mass Spectral Fragmentation: The fragmentation of benzofuran derivatives in mass spectrometry is influenced by the nature and position of substituents. Common fragmentation patterns for halogenated benzofurans include the elimination of the halogen radical (e.g., •F, •Cl, •Br).[4] The benzofuran ring itself can also undergo characteristic fragmentation.

Conclusion and Future Directions

The journey of fluorinated benzofuran compounds from niche laboratory chemicals to promising drug candidates underscores the power of fluorine chemistry in modern drug discovery. Their demonstrated efficacy as anti-inflammatory and anticancer agents, coupled with a deeper understanding of their mechanisms of action, positions them as a scaffold of significant interest for future therapeutic development. Further exploration of structure-activity relationships, optimization of synthetic routes, and investigation into novel biological targets will undoubtedly continue to unlock the full potential of this versatile and potent class of molecules.

References

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors:… [ouci.dntb.gov.ua]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic targets of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is limited. This document extrapolates potential targets and mechanisms based on the established biological activities of the broader benzofuran chemical class and structurally similar compounds. The information presented herein is intended for research and informational purposes and should be validated by dedicated experimental studies.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3] The benzofuran scaffold, consisting of a fused benzene and furan ring, serves as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This guide explores the potential therapeutic targets of this compound by examining the known biological activities of the benzofuran core and related fluorinated analogues.

Chemical Profile

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FO₃ | [4][5] |

| Molecular Weight | 194.16 g/mol | [4][5] |

| CAS Number | 81718-76-5 | [5] |

| Appearance | Solid | [4] |

| SMILES | Cc1c(oc2ccc(F)cc12)C(O)=O | [4] |

| InChI Key | GMIDGDXRCTUPNM-UHFFFAOYSA-N | [4] |

Potential Therapeutic Areas and Targets

Based on the extensive research into benzofuran derivatives, several key therapeutic areas and molecular targets can be postulated for this compound.

Oncology

The benzofuran scaffold is a common feature in many compounds with demonstrated anticancer activity.[3][6] The mechanism of action for these compounds often involves the inhibition of critical enzymes and pathways involved in cancer cell proliferation, survival, and metastasis.

Potential Targets:

-

Kinases: A structurally related compound, 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid, is an intermediate in the synthesis of selective phosphoinositide 3-kinase (PI3K) alpha inhibitors.[7] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

-

Tubulin: Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This mechanism is shared by several established chemotherapeutic agents.

-

Topoisomerases: DNA topoisomerases are essential enzymes for DNA replication and repair. Benzofuran compounds have been identified as inhibitors of these enzymes, leading to DNA damage and cancer cell death.

Hypothesized Signaling Pathway Inhibition:

Infectious Diseases

Benzofuran derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[1][2]

Potential Targets:

-

Bacterial Enzymes: Enzymes essential for bacterial survival, such as DNA gyrase and fatty acid synthases, are potential targets.

-

Fungal Cell Wall Synthesis: Inhibition of enzymes involved in the synthesis of the fungal cell wall, like β-(1,3)-glucan synthase, could be a potential mechanism of antifungal action.

Experimental Workflow for Antimicrobial Screening:

Inflammatory Disorders

The anti-inflammatory properties of some benzofuran derivatives suggest their potential in treating inflammatory conditions.

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

-

Cytokine Production: The compound could potentially modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system.[6]

-

Position 2: The carboxylic acid group at this position is a key feature that can participate in hydrogen bonding and other interactions with biological targets.

-

Position 3: The methyl group at this position may contribute to hydrophobic interactions within a binding pocket.

-

Position 5: The fluorine atom at this position can alter the electronic properties of the aromatic ring and improve membrane permeability and metabolic stability.

Logical Relationship of SAR:

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of benzofuran derivatives can be found in the scientific literature. A generalized protocol for a key assay is provided below.

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)

-

Reagents and Materials:

-

Recombinant human PI3K enzyme

-

Kinase substrate (e.g., PIP2)

-

ATP (radiolabeled or non-radiolabeled for detection)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Wortmannin)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagents (e.g., scintillation fluid, antibodies for ELISA)

-

-

Procedure: a. Prepare serial dilutions of the test compound and the positive control in the assay buffer. b. In a microplate, add the assay buffer, the kinase substrate, and the diluted compounds or control. c. Initiate the reaction by adding the PI3K enzyme and ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes). e. Stop the reaction (e.g., by adding EDTA). f. Detect the product formation using an appropriate method (e.g., scintillation counting for radiolabeled ATP or ELISA for product-specific antibodies).

-

Data Analysis: a. Calculate the percentage of kinase activity inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, the extensive body of research on the benzofuran scaffold provides a strong basis for postulating its potential applications. The presence of the fluorine atom and the specific substitution pattern suggest that this compound could be a valuable lead for the development of novel therapeutics, particularly in oncology, infectious diseases, and inflammatory disorders. Further investigation through in vitro and in vivo studies is warranted to elucidate its precise mechanism of action and to validate its potential as a therapeutic agent.

References

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 7. Buy 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid | 1019111-84-2 [smolecule.com]

In-Depth Technical Guide: Structure-Activity Relationship (SAR) of 5-Fluoro Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position of the benzofuran ring has been a strategic approach to modulate the physicochemical and pharmacological properties of these derivatives. The high electronegativity and small size of the fluorine atom can significantly influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 5-fluoro benzofuran derivatives, with a focus on their anticancer and antimicrobial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for the scientific community.

Anticancer Activity of 5-Fluoro Benzofuran Derivatives

Recent studies have highlighted the potential of fluorinated benzofuran derivatives as anticancer agents. The substitution pattern on the benzofuran core plays a crucial role in determining their cytotoxic and anti-inflammatory activities, which are often linked to tumorigenesis.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro biological activities of a series of fluorinated benzofuran and dihydrobenzofuran derivatives against the human colorectal adenocarcinoma cell line HCT116 and their effects on key inflammatory mediators. The data suggests that the presence and position of fluorine, along with other substituents, significantly impact the biological effects.[1]

| Compound ID | Structure (Key Modifications) | Proliferation IC50 (HCT116, µM)[1] | IL-6 IC50 (µM)[1] | CCL2 IC50 (µM)[1] | NO IC50 (µM)[1] | COX-1 IC50 (µM)[1] | COX-2 IC50 (µM)[1] |

| 1 | 2-Biphenyl, 3-Br, 5-F | 19.5 | - | - | - | - | - |

| 2 | 2-Biphenyl, 3-Br, 5-F, 7-COOH | 24.8 | 9.04 | 19.3 | 2.4 | - | - |

| 3 | 2-Phenyl, 3-Br, 5-F, 7-COOH | >100 | 1.23 | 1.5 | 5.2 | 7.9 | >50 |

| 5 | 2-Phenyl, 5-F, 7-COOH | >100 | - | - | - | - | 28.1 |

| 6 | 2-Phenyl, 3-Me, 5-F, 7-COOH | >100 | - | - | - | 5.0 | 13.0 |

| 8 | 2-Phenyl, 3-OH, 5-F, 7-COOH | >100 | 5.8 | 4.9 | - | - | - |

SAR Insights:

-

Compounds 1 and 2 , which feature a difluorobiphenyl group at the 2-position and a bromine at the 3-position, demonstrated the most potent antiproliferative activity against HCT116 cells.[1]

-

The presence of a carboxylic acid group at the 7-position appears to be important for anti-inflammatory activity, as seen in compounds 2 , 3 , and 8 .[1]

-

Monofluorination at the 5-position, as seen in compounds 5 and 6 , seems to be favorable for COX-2 inhibitory activity.[1] Specifically, compound 6 with a methyl group at the 3-position showed significant COX-1 and COX-2 inhibition.[1]

-

The anti-inflammatory effects of these compounds are linked to the inhibition of pro-inflammatory mediators such as IL-6, CCL2, and nitric oxide (NO), as well as the activity of cyclooxygenase (COX) enzymes.[1]

Antimicrobial Activity of 5-Fluoro Benzofuran Derivatives

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Benzofuran derivatives have been explored for their potential in this area, and the incorporation of a fluorine atom can enhance their activity.

Quantitative Structure-Activity Relationship Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of benzofuran derivatives against various bacterial and fungal strains.

| Compound ID | Modifications | S. typhimurium MIC (µg/mL)[2] | E. coli MIC (µg/mL)[2] | S. aureus MIC (µg/mL)[2] | P. italicum MIC (µg/mL)[2] | C. musae MIC (µg/mL)[2] |

| 1 | 5-methoxy-2-((3-methoxy-5-methylphenoxy)methyl)-6-methylbenzofuran | 12.5 | 25 | 12.5 | - | - |

| 2 | 2-(((5-methoxy-6-methylbenzofuran-2-yl)methoxy)methyl)-4-methoxyphenol | - | - | 25 | - | - |

| 5 | 2-(2-hydroxy-4-methoxy-6-methylbenzoyl)-5-methoxy-6-methylbenzofuran-3(2H)-one | - | - | - | 12.5 | 12.5 |

| 6 | 3-hydroxy-2-(2-hydroxy-4-methoxy-6-methylbenzoyl)-5-methoxy-6-methylbenzofuran | - | - | - | 25 | 12.5 |

SAR Insights:

-

Compound 1 displayed moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (S. typhimurium, E. coli) bacteria.[2]

-

Compounds 5 and 6 exhibited antifungal activity against P. italicum and C. musae.[2]

Experimental Protocols

Synthesis of 5-Fluoro Benzofuran Derivatives

A general procedure for the preparation of certain fluorinated benzofuran derivatives involves the saponification of corresponding esters using lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification.[1]

General Procedure for Saponification:

-

Dissolve the ester precursor in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

In Vitro Anticancer Activity Assay (WST-1 Assay)

The antiproliferative effects of the synthesized compounds can be evaluated using a WST-1 cell proliferation assay.[1]

-

Seed human cancer cells (e.g., HCT116) in 96-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

Add WST-1 reagent to each well and incubate for a further 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method in 96-well plates.[2]

-

Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for Anti-inflammatory and Anticancer Effects

The anti-inflammatory and potential anticancer effects of some benzofuran derivatives may be mediated through the inhibition of the COX enzymes and subsequent reduction in prostaglandin E2 (PGE2) production. PGE2 is known to activate the PI3K/Akt signaling pathway, which promotes cell survival. Furthermore, inflammatory mediators like IL-6 can activate anti-apoptotic proteins such as Bcl-2. By inhibiting these inflammatory pathways, 5-fluoro benzofuran derivatives may induce apoptosis in cancer cells.

Caption: Putative mechanism of 5-fluoro benzofuran derivatives.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 5-fluoro benzofuran derivatives to establish their structure-activity relationships.

Caption: Workflow for SAR studies of 5-fluoro benzofurans.

Conclusion

The 5-fluoro benzofuran scaffold represents a promising framework for the development of novel therapeutic agents. The available data indicates that strategic modifications to this core structure can lead to potent anticancer and antimicrobial compounds. The antiproliferative effects of these derivatives are often associated with their anti-inflammatory properties, including the inhibition of key enzymes like COX and pro-inflammatory mediators. Further systematic synthesis and biological evaluation of a broader range of 5-fluoro benzofuran analogs are warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships for the rational design of more potent and selective drug candidates. This guide provides a foundational resource to aid researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology follows a three-step reaction sequence commencing with commercially available starting materials.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. The introduction of a fluorine atom into the benzofuran scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability and binding affinity to biological targets. This compound is a valuable building block in medicinal chemistry, and a reliable and well-documented synthetic protocol is essential for its accessibility in research and development.

The synthetic strategy outlined herein involves an initial Williamson ether synthesis, followed by an intramolecular cyclization, and concludes with the hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of ethyl 2-(4-fluoro-2-formylphenoxy)propanoate

This step involves the Williamson ether synthesis, where the sodium salt of 4-fluorosalicylaldehyde is reacted with ethyl 2-bromopropionate.

Materials:

-

4-fluorosalicylaldehyde

-

Ethyl 2-bromopropionate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous DMF, a solution of 4-fluorosalicylaldehyde (1.0 eq) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Ethyl 2-bromopropionate (1.1 eq) is then added dropwise, and the mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

This step involves an intramolecular cyclization of the intermediate product from Step 1 to form the benzofuran ring system.

Materials:

-

Ethyl 2-(4-fluoro-2-formylphenoxy)propanoate

-

Potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of ethyl 2-(4-fluoro-2-formylphenoxy)propanoate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF is stirred at 120 °C for 8 hours.

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

-

Ethanol

-

10% Aqueous sodium hydroxide solution

-

1 M Hydrochloric acid

-

Water

Procedure:

-

A solution of ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in ethanol is treated with a 10% aqueous sodium hydroxide solution (3.0 eq).

-

The mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous residue is acidified with 1 M hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Data Presentation

| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Solvent | Temperature | Time | Yield (%) |

| 1 | 4-fluorosalicylaldehyde | Ethyl 2-bromopropionate | Ethyl 2-(4-fluoro-2-formylphenoxy)propanoate | 1 : 1.1 | DMF | 80 °C | 12 h | ~75-85 |

| 2 | Ethyl 2-(4-fluoro-2-formylphenoxy)propanoate | - | Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate | - | DMF | 120 °C | 8 h | ~80-90 |

| 3 | Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate | Sodium hydroxide | This compound | 1 : 3 | Ethanol | Reflux | 4 h | >90 |

Visualization of the Experimental Workflow

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Analysis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound in solution, offering a robust and straightforward approach for quantification.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is appropriate for this analysis. The following conditions have been optimized for the separation and quantification of the target analyte.

| Parameter | Condition |

| HPLC System | Quaternary Gradient HPLC System |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 285 nm |

| Run Time | 15 minutes |

2. Reagents and Standards:

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC grade or ultrapure water

-

Formic Acid: Analytical grade

-

This compound Reference Standard: Purity >98%

3. Standard Solution Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

-

For Reaction Mixtures or Bulk Material: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol). Dilute the sample with the mobile phase to a concentration that falls within the calibration curve range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of the carboxylic acid, a derivatization step is mandatory for GC-MS analysis. Trimethylsilylation is a common and effective technique to increase the volatility of the analyte.

Experimental Protocol

1. Derivatization: Trimethylsilylation

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

-

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (anhydrous)

-

-

Procedure:

-

Accurately weigh approximately 1 mg of the dried sample into a 2 mL reaction vial.

-

Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

-

Add 100 µL of BSTFA (+1% TMCS).

-

Tightly cap the vial and heat at 70°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

2. Instrumentation and Chromatographic Conditions:

| Parameter | Condition |

| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50 - 500 amu |

3. Data Analysis:

Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to the TMS ester and characteristic fragmentation patterns. Quantification can be performed using an internal standard and constructing a calibration curve.

GC-MS Workflow Diagram

Caption: GC-MS analysis workflow for this compound.

Summary of Quantitative Data Parameters

The following table summarizes key parameters for the quantitative analysis of this compound by HPLC and GC-MS. These are typical values and may require optimization for specific instrumentation and sample matrices.

| Parameter | HPLC-UV | GC-MS (after Derivatization) |

| Linear Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~0.7 µg/mL | ~0.15 µg/mL |

| Precision (RSD%) | < 2% | < 5% |

| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |

Application Notes and Protocols: Utilizing 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid in Fragment-Based Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening libraries of low molecular weight fragments (typically <300 Da), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[4][5][6] These initial weakly binding fragments can then be optimized into potent, drug-like molecules.[3][7]

The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals.[8][9][10] Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9][10][11] This makes them attractive starting points for drug discovery programs.

This document provides detailed application notes and protocols for the use of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid , a promising fragment for FBDD campaigns. Its structural features, including the benzofuran core, a fluorine atom for potential specific interactions, a methyl group, and a carboxylic acid moiety for hydrogen bonding, make it a versatile fragment for targeting a range of protein classes.

Compound Profile: this compound

This fragment is well-suited for FBDD, adhering to the "Rule of Three," which provides guidelines for desirable molecular properties of fragments.[2][12]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FO₃ | [13] |

| Molecular Weight | 194.16 g/mol | [13] |

| SMILES | Cc1c(oc2ccc(F)cc12)C(O)=O | |

| InChI Key | GMIDGDXRCTUPNM-UHFFFAOYSA-N | |

| Form | Solid | |

| Predicted pKa | 2.63 ± 0.30 (for mono-fluorinated analog) | [14] |

The presence of the fluorine atom can enhance binding affinity and modulate physicochemical properties, while the carboxylic acid group can act as a key hydrogen bond donor and acceptor, anchoring the fragment in a binding pocket.

Experimental Protocols

Fragment-based screening requires sensitive biophysical techniques to detect the weak binding of fragments to their target proteins.[7][12][15] A typical screening cascade involves a primary screen to identify hits, followed by orthogonal validation and structural characterization.

Experimental Workflow for Fragment Screening

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Materials:

-

Purified target protein (0.1-0.2 mg/mL)

-

This compound (100 mM stock in DMSO)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

96- or 384-well qPCR plates

-

Real-time PCR instrument

Method: